MNK inhibitor 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

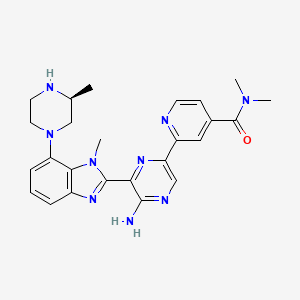

Molecular Formula |

C25H29N9O |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

2-[5-amino-6-[1-methyl-7-[(3S)-3-methylpiperazin-1-yl]benzimidazol-2-yl]pyrazin-2-yl]-N,N-dimethylpyridine-4-carboxamide |

InChI |

InChI=1S/C25H29N9O/c1-15-14-34(11-10-27-15)20-7-5-6-17-22(20)33(4)24(31-17)21-23(26)29-13-19(30-21)18-12-16(8-9-28-18)25(35)32(2)3/h5-9,12-13,15,27H,10-11,14H2,1-4H3,(H2,26,29)/t15-/m0/s1 |

InChI Key |

FBTRDJIPJVBTHV-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=CC=CC3=C2N(C(=N3)C4=NC(=CN=C4N)C5=NC=CC(=C5)C(=O)N(C)C)C |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC3=C2N(C(=N3)C4=NC(=CN=C4N)C5=NC=CC(=C5)C(=O)N(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MNK Inhibitors

This technical guide provides a comprehensive overview of the mechanism of action of Mitogen-activated protein kinase (MAPK)-interacting kinase (MNK) inhibitors, with a primary focus on the potent and selective compound known as MNK inhibitor 9. Due to the limited public availability of extensive experimental data on this compound, this guide will also draw upon the well-characterized clinical-stage MNK inhibitor, Tomivosertib (eFT508), to illustrate the broader principles and detailed experimental methodologies used to elucidate the mechanism of this class of therapeutic agents.

Introduction to MNK and Its Role in Disease

MAPK-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that act as downstream effectors of the MAPK signaling pathway, a critical regulator of cell growth, differentiation, and stress responses.[1] MNK1 and MNK2 are activated by upstream kinases such as ERK and p38, and their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E).[1] Phosphorylation of eIF4E at serine 209 is a key step in cap-dependent mRNA translation, a process essential for protein synthesis.[1]

In various cancers, the MAPK pathway is often overactive, leading to increased phosphorylation of eIF4E and subsequent dysregulated translation of mRNAs encoding proteins involved in tumor growth, survival, and metastasis.[1] Consequently, inhibiting MNK1 and MNK2 presents a promising therapeutic strategy for cancer and other diseases characterized by aberrant MAPK signaling.[1]

This compound: A Potent and Selective Inhibitor

This compound is a highly potent and selective dual inhibitor of MNK1 and MNK2.[2][3] Its primary mechanism of action is the direct inhibition of the kinase activity of both MNK isoforms.

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target(s) | Assay Type | Reference |

| IC | 0.003 µM | MNK1 | Biochemical Assay | [2] |

| IC | 0.003 µM | MNK2 | Biochemical Assay | [2] |

| EC | 1.7 µM | KMS11-luc | Cell Proliferation | [2] |

| Off-Target IC | 0.69 µM | CaMK2D | Biochemical Assay | [2] |

| Off-Target IC | 0.28 µM | FLT3 | Biochemical Assay | [2] |

| Off-Target IC | 0.73 µM | PIM2 | Biochemical Assay | [2] |

| Off-Target IC | 0.37 µM | ROCK2 | Biochemical Assay | [2] |

Tomivosertib (eFT508): A Case Study in MNK Inhibition

Tomivosertib (eFT508) is a potent, selective, and orally bioavailable dual inhibitor of MNK1 and MNK2 that has undergone extensive preclinical and clinical investigation.[4][5][6][7] The detailed study of Tomivosertib provides a comprehensive blueprint for understanding the multifaceted mechanism of action of MNK inhibitors.

Tomivosertib functions as a reversible, ATP-competitive inhibitor of MNK1 and MNK2.[5][6] This means it binds to the ATP-binding pocket of the MNK enzymes, preventing the binding of ATP and subsequent phosphorylation of substrates like eIF4E.

The primary consequence of MNK inhibition by Tomivosertib is the dose-dependent reduction of eIF4E phosphorylation at serine 209.[4][5][6] This leads to a selective modulation of mRNA translation, affecting the synthesis of proteins crucial for cancer cell proliferation, survival, and immune evasion.

References

- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Role of MNK Inhibitor 9 in Modulating eIF4E Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) and their downstream substrate, eukaryotic translation initiation factor 4E (eIF4E), represent a critical signaling nexus implicated in a variety of pathological conditions, most notably cancer. Phosphorylation of eIF4E at Serine 209 by MNK1 and MNK2 is a key regulatory event that promotes the translation of specific mRNAs encoding proteins involved in cell growth, proliferation, and survival.[1][2] Consequently, the development of potent and selective MNK inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of MNK inhibitor 9, its mechanism of action, and its impact on eIF4E phosphorylation. We present key quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the core signaling and experimental workflows.

The MNK-eIF4E Signaling Axis

The MNK-eIF4E signaling pathway is a crucial regulator of protein synthesis and is often dysregulated in various diseases.[1][3] Extracellular signals transmitted through the mitogen-activated protein kinase (MAPK) pathway, specifically via ERK and p38, activate MNK1 and MNK2.[1] These activated kinases then phosphorylate their primary substrate, eIF4E, at Serine 209.[4][5] This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, a process essential for protein synthesis.[1] The phosphorylation of eIF4E enhances the translation of a subset of mRNAs that are crucial for cell growth, survival, and proliferation.[1] In the context of cancer, the overactivation of the MAPK signaling pathway and subsequent increased eIF4E phosphorylation are frequently observed, contributing to tumor progression, metastasis, and resistance to therapies.[1]

Below is a diagram illustrating the core MNK-eIF4E signaling pathway.

This compound: A Potent Modulator of eIF4E Phosphorylation

This compound is a highly potent and selective small molecule inhibitor of both MNK1 and MNK2.[2][6] Its ability to effectively block the catalytic activity of these kinases prevents the subsequent phosphorylation of eIF4E, thereby inhibiting the translation of oncogenic proteins.

Quantitative Data

The following tables summarize the key in vitro efficacy data for this compound and other relevant MNK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [6]

| Target | IC50 (µM) |

| MNK1 | 0.003 |

| MNK2 | 0.003 |

| CaMK2D | 0.69 |

| FLT3 | 0.28 |

| PIM2 | 0.73 |

| ROCK2 | 0.37 |

Table 2: Cellular Activity of MNK Inhibitors

| Compound | Assay | Cell Line | Activity (µM) | Reference |

| This compound | Proliferation (EC50) | KMS11-luc (Multiple Myeloma) | 1.7 | [6] |

| MNKI-8e | Proliferation (GI50) | MV4-11 (AML) | 1.32 | [7] |

| MNKI-8e | Proliferation (GI50) | KG-1 (AML) | 1.23 | [7] |

| EB1 | eIF4E Phosphorylation Inhibition | - | More potent than CGP57380, less than eFT508 | [8] |

| Tomivosertib (eFT-508) | eIF4E Phosphorylation Inhibition (IC50) | Tumor cell lines | 0.002 - 0.016 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of MNK inhibitors on eIF4E phosphorylation and cellular outcomes.

In Vitro MNK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of MNK1 or MNK2.

Materials:

-

Active MNK1 or MNK2 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[9]

-

Substrate (e.g., recombinant eIF4E or a generic substrate like Myelin Basic Protein)[10]

-

ATP (radiolabeled [γ-³³P]ATP or non-radiolabeled for luminescence-based assays)

-

This compound (or other test compounds)

-

96-well plates

-

Incubator (30°C)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay reagents for luminescence-based assays)

Procedure:

-

Prepare a master mix containing the kinase assay buffer, substrate, and ATP.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate. Include appropriate controls (no inhibitor and no enzyme).

-

Add the diluted MNK1 or MNK2 enzyme to the wells to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 15-45 minutes).

-

Stop the reaction. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper. For luminescence-based assays, add the ADP-Glo™ reagent.

-

Quantify the kinase activity. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP and measure the remaining radioactivity using a scintillation counter.[9] For luminescence-based assays, measure the luminescent signal according to the manufacturer's instructions.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for Phospho-eIF4E (Ser209)

This technique is used to determine the levels of phosphorylated eIF4E in cells treated with an MNK inhibitor.

Materials:

-

Cell culture reagents

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)[11]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[11]

-

Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total eIF4E[11][12]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate[11]

-

Imaging system (e.g., gel imager or X-ray film)[13]

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.[11][13]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total eIF4E to normalize the phospho-eIF4E signal.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the growth and survival of cancer cells.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Blue®, MTT, or similar)[14]

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the plate for a specified period (e.g., 72 hours).[7]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 or GI50 value.

Conclusion

This compound is a powerful research tool for dissecting the role of the MNK-eIF4E signaling axis in health and disease. Its high potency and selectivity make it an invaluable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this pathway. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the effects of MNK inhibitors on eIF4E phosphorylation and cellular function. Further research into compounds like this compound will undoubtedly continue to advance our understanding of cancer biology and may lead to the development of novel therapeutic interventions.

References

- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. JCI - MNK-driven eIF4E phosphorylation regulates the fibrogenic transformation of mesenchymal cells and chronic lung allograft dysfunction [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synergistic effects of inhibiting the MNK-eIF4E and PI3K/AKT/ mTOR pathways on cell migration in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of MNK Inhibitor 9 (Tomivosertib) in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key players in the regulation of protein synthesis and cellular responses to stress.[1][2] They are situated at the convergence of critical signaling pathways, including the RAS/RAF/MEK/ERK and p38 MAPK pathways, which are frequently dysregulated in various cancers.[3][4][5] MNK1/2's primary substrate is the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E at serine 209 is a crucial step for initiating cap-dependent mRNA translation of proteins involved in tumor growth, proliferation, and survival.[1][6] This makes the MNK1/2-eIF4E axis a compelling target for cancer therapy.[3][7]

Tomivosertib (also known as eFT508 and MNK inhibitor 9) is a potent, highly selective, and orally bioavailable small-molecule inhibitor of both MNK1 and MNK2.[8][9] By blocking the activity of these kinases, tomivosertib prevents the phosphorylation of eIF4E, thereby selectively reducing the translation of oncogenic proteins.[6] This guide provides a comprehensive overview of tomivosertib's mechanism of action, preclinical and clinical data, and relevant experimental protocols for its study in cancer research.

Mechanism of Action

Tomivosertib functions as a reversible, ATP-competitive inhibitor of MNK1 and MNK2.[10] This direct inhibition prevents the phosphorylation of their key substrate, eIF4E, at serine 209.[6] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation, particularly for mRNAs that encode proteins with oncogenic potential.[6] By blocking this phosphorylation, tomivosertib effectively reduces the synthesis of proteins that drive tumor growth, survival, and immune evasion, such as c-Myc, Cyclin D1, MCL-1, and Programmed Death-Ligand 1 (PD-L1).[6][9]

The inhibition of the MNK1/2-eIF4E signaling axis by tomivosertib has been shown to lead to reduced tumor cell proliferation and the induction of apoptosis in various cancer cell lines.[6][11] Preclinical studies have demonstrated its anti-neoplastic effects in models of diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), breast cancer, and lung cancer.[6][8]

Signaling Pathway

The MNK1/2 kinases are activated by the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5] Once activated, MNK1/2 phosphorylate eIF4E, which then initiates the translation of oncogenic proteins. Tomivosertib acts by directly inhibiting MNK1/2, thereby blocking this downstream signaling cascade.

Preclinical and Clinical Data

Tomivosertib has demonstrated significant anti-cancer activity in a range of preclinical models and has been evaluated in several clinical trials.

Quantitative Preclinical Data

| Parameter | Value | Cell Lines / Model | Reference |

| Enzymatic IC50 (MNK1) | 1-2.4 nM | Enzyme Assays | [6][8][9][10] |

| Enzymatic IC50 (MNK2) | 1-2 nM | Enzyme Assays | [6][8][9][10] |

| Cellular p-eIF4E IC50 | 2-16 nM | Various Tumor Cell Lines | [6][9][10] |

| Antiproliferative GI50 | 27.93 µM | HCT-116 | [9] |

| Antiproliferative GI50 | > 50 µM | A2780 | [9] |

| In Vivo Tumor Growth Inhibition (TGI) | 71% (1 mg/kg QD), 75% (10 mg/kg QD) | TMD8 and HBL-1 ABC-DLBCL models | [] |

Summary of Key Clinical Trial Findings

| Trial Identifier | Phase | Cancer Type(s) | Key Findings | Reference |

| NCT02605083 | Phase 1 | Advanced Solid Tumors | Tomivosertib was well-tolerated. 6 patients achieved stable disease. Doses ≥ 300 mg showed target engagement. | [13] |

| Phase 1b | Metastatic Breast Cancer | Combination with paclitaxel was well-tolerated with no pharmacokinetic interaction. A clear reduction in p-eIF4E was observed in tumor biopsies. | [14][15][16] | |

| NCT04622007 (KICKSTART) | Phase 2 | Non–Small Cell Lung Cancer (NSCLC) | Modest activity observed with tomivosertib plus pembrolizumab, but did not meet the prespecified threshold for progression-free survival benefit. | [17] |

| Phase 2 | Various Solid Tumors | In patients with insufficient response to checkpoint inhibitors, the combination was evaluated. Common grade 3/4 adverse events included increased ALT and CPK. | [18] | |

| Phase 1/2 | Hematological Malignancies | An open-label study to evaluate safety, pharmacokinetics, pharmacodynamics, and antitumor activity. | [19] |

Experimental Protocols

Western Blot for Phospho-eIF4E (Ser209) Inhibition

This protocol is used to determine the effect of tomivosertib on the phosphorylation of its direct target, eIF4E, in cancer cell lines.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MV411, U937 AML cells) and allow them to adhere overnight.[8] Treat cells with increasing concentrations of tomivosertib (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1-4 hours).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of total cell lysates (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.[8]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF4E.[8]

Cell Viability Assay (WST-1 or MTT)

This assay measures the anti-proliferative effects of tomivosertib on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

-

Drug Treatment: After 24 hours, treat the cells with a range of tomivosertib concentrations for a specified period (e.g., 4 days).[8]

-

Assay:

-

Add WST-1 or MTT reagent to each well and incubate for 1-4 hours.[8]

-

If using MTT, add solubilization solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 values.

Experimental Workflow Diagram

Conclusion

Tomivosertib (this compound) is a highly selective inhibitor of MNK1/2 that has demonstrated a clear mechanism of action through the inhibition of eIF4E phosphorylation. This leads to reduced translation of key oncogenic proteins, resulting in anti-tumor activity across a variety of preclinical cancer models. Clinical studies have shown that tomivosertib is generally well-tolerated and achieves target engagement in patients. While it has shown modest activity in some clinical settings, ongoing research continues to explore its potential in combination with other therapies, such as chemotherapy and immune checkpoint inhibitors, to enhance anti-tumor responses.[8][14][17] The continued investigation of tomivosertib and the MNK1/2-eIF4E axis holds promise for the development of novel cancer therapeutic strategies.

References

- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of eukaryotic initiation factor 4E by tomivosertib suppresses angiogenesis, growth, and survival of glioblastoma and enhances chemotherapy's efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. onclive.com [onclive.com]

- 18. ascopubs.org [ascopubs.org]

- 19. Facebook [cancer.gov]

An In-depth Technical Guide to the MNK Inhibitor 9 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are key regulators of protein synthesis and are implicated in a variety of cancers.[1][2][3] Positioned at the convergence of the Ras/Raf/MEK/ERK and p38 MAPK signaling cascades, MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[1][2] This phosphorylation event is a critical step in the translation of a specific subset of mRNAs that encode for proteins involved in tumor growth, proliferation, and survival.[4] Consequently, the MNK-eIF4E axis has emerged as a promising therapeutic target in oncology. This guide provides a detailed technical overview of the MNK signaling pathway, with a specific focus on MNK inhibitor 9, a potent and selective small molecule inhibitor of both MNK1 and MNK2. We will delve into the core signaling pathway, present quantitative data for this compound and other key inhibitors, provide detailed experimental protocols for studying this pathway, and visualize the critical processes through signaling and workflow diagrams.

The Core MNK Signaling Pathway

The MNK signaling pathway is a crucial downstream branch of the MAPK signaling network. Extracellular signals such as growth factors and stress stimuli activate the Ras/Raf/MEK/ERK and p38 MAPK pathways.[1][2] Activated ERK and p38 then directly phosphorylate and activate MNK1 and MNK2.[1][2] Once activated, MNKs phosphorylate their primary substrate, eIF4E, at Ser209.[1][2] Phosphorylated eIF4E (p-eIF4E) exhibits an enhanced binding affinity for the 5' cap of specific mRNAs, promoting their translation into proteins that are critical for cell cycle progression, survival, and angiogenesis. These include oncoproteins such as c-Myc and cyclin D1.[4]

This compound acts as a potent and selective inhibitor of both MNK1 and MNK2, thereby blocking the phosphorylation of eIF4E and attenuating the translation of these oncogenic proteins.[5] This mechanism of action provides a targeted approach to inhibit tumor growth and proliferation.

Signaling Pathway Diagram

Quantitative Data for MNK Inhibitors

The potency and selectivity of MNK inhibitors are critical for their therapeutic potential. The following tables summarize key quantitative data for this compound and other notable MNK inhibitors.

Table 1: In Vitro Potency of Selected MNK Inhibitors

| Compound | MNK1 IC₅₀ (nM) | MNK2 IC₅₀ (nM) | Reference |

| This compound | 3 | 3 | [5] |

| Tomivosertib (eFT508) | 2.4 | 1 | [3][6] |

| ETC-206 | 64 | 86 | [6] |

| BAY1143269 | - | - | [2][7] |

| SEL-201 | 10.8 | 5.4 | [6] |

| CGP 57380 | 2200 | - | [6] |

| EB1 | 690 | 9400 | [5] |

Table 2: Cellular Activity and Selectivity of this compound

| Parameter | Value | Cell Line | Reference |

| p-eIF4E IC₅₀ | 0.6 nM | KMS11-luc myeloma | |

| Cell Proliferation EC₅₀ | 1.7 µM | KMS11-luc myeloma | |

| Selectivity Profile | No activity against CDK1/2 (>25 µM) | - | |

| 4 out of 53 kinases with IC₅₀ <1 µM | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MNK inhibitors and their effects on the signaling pathway.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the activity of MNK1 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human MNK1 enzyme

-

MNK substrate (e.g., eIF4E peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

This compound and other test compounds

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the MNK1 enzyme and the eIF4E peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-eIF4E (Ser209)

This protocol describes the detection of p-eIF4E in cell lysates following treatment with an MNK inhibitor.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-eIF4E (Ser209) and rabbit anti-total eIF4E

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-eIF4E antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF4E.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.[8][9][10]

Materials:

-

Cancer cell line

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[11]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the EC₅₀ value.

Experimental and Logical Workflows

The discovery and preclinical development of a targeted inhibitor like this compound follows a structured workflow.

Kinase Inhibitor Discovery and Preclinical Development Workflow

Conclusion

The MNK signaling pathway, centered on the phosphorylation of eIF4E, represents a critical node in cancer cell proliferation and survival. This compound has demonstrated high potency and selectivity for MNK1 and MNK2 in preclinical studies, highlighting its potential as a targeted therapeutic agent. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the MNK-eIF4E axis and advance the development of novel MNK inhibitors for cancer therapy. Continued research in this area holds the promise of delivering new and effective treatments for a range of malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The Emerging Translational Potential of MNK Inhibitors for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. MTT Cell Viability Assay [bio-protocol.org]

In-Depth Technical Guide: Selectivity Profile of MNK Inhibitor 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MNK inhibitor 9, a potent and selective dual inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Introduction

This compound is a small molecule inhibitor developed through structure-based drug design, demonstrating high potency against both MNK1 and MNK2 with IC50 values of 3 nM for both kinases.[1] These kinases are key downstream effectors of the MAPK signaling pathway, playing a crucial role in mRNA translation and protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[2][3] Dysregulation of the MNK-eIF4E axis is implicated in various cancers, making selective MNK inhibitors like compound 9 valuable tools for both basic research and as potential therapeutic agents.[4] This guide offers an in-depth look at the inhibitor's selectivity and the methodologies used for its characterization.

Quantitative Selectivity Profile

The selectivity of this compound has been assessed against a broad panel of kinases to determine its specificity. The following tables summarize the inhibitory activity of the compound against its primary targets and a selection of off-target kinases.

Table 1: Potency against Target Kinases

| Target | IC50 (nM) |

| MNK1 | 3 |

| MNK2 | 3 |

Table 2: Selectivity against a Panel of Off-Target Kinases

| Kinase | IC50 (µM) |

| CaMK2D | 0.69 |

| FLT3 | 0.28 |

| PIM2 | 0.73 |

| ROCK2 | 0.37 |

A comprehensive screen against a panel of 53 kinases revealed that only four kinases showed an IC50 of less than 1 µM, demonstrating the high selectivity of this compound.[1]

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 / EC50 (µM) |

| KMS11-luc (Multiple Myeloma) | Inhibition of eIF4E phosphorylation | 0.0006 |

| KMS11-luc (Multiple Myeloma) | Inhibition of cell proliferation | 1.7 |

Experimental Protocols

Detailed methodologies for the key assays used to characterize the selectivity and potency of this compound are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

MNK1 or MNK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., a specific peptide for MNK)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Add 5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 96-well plate.

-

Prepare a kinase/substrate mixture by diluting the MNK enzyme and the appropriate substrate in kinase buffer. Add 10 µL of this mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for eIF4E Phosphorylation

This assay measures the ability of this compound to block the phosphorylation of eIF4E in a cellular context.

Materials:

-

KMS11-luc multiple myeloma cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: Rabbit anti-phospho-eIF4E (Ser209) and mouse anti-total-eIF4E

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed KMS11-luc cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total eIF4E.

-

Quantify the band intensities and calculate the ratio of phospho-eIF4E to total eIF4E. Determine the IC50 value for the inhibition of eIF4E phosphorylation.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the MNK signaling pathway and a typical experimental workflow for inhibitor characterization.

References

The Discovery and Development of MNK Inhibitor 9: A Technical Whitepaper

Abstract

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathways, playing a crucial role in mRNA translation and the regulation of cellular processes such as proliferation and survival.[1][2] Their primary substrate, the eukaryotic translation initiation factor 4E (eIF4E), is phosphorylated at Ser209 upon MNK activation, a process linked to oncogenesis.[1][2][3] Consequently, the development of potent and selective MNK inhibitors has become a significant area of interest in oncology research. This whitepaper provides a comprehensive technical overview of the discovery and development of MNK inhibitor 9, a potent and selective dual MNK1/2 inhibitor. We will delve into its mechanism of action, detail the experimental protocols for its characterization, present its inhibitory activity and selectivity in a structured format, and visualize the underlying biological and experimental workflows.

The MNK Signaling Pathway

The MNK kinases are activated by the p38 and Erk MAPK pathways.[4] Once activated, MNKs phosphorylate eIF4E, which is a component of the eIF4F complex responsible for the initiation of cap-dependent mRNA translation.[5] The phosphorylation of eIF4E is thought to facilitate the translation of a subset of mRNAs that are critical for tumor growth and survival.[5]

Discovery of this compound

This compound was discovered through a structure-based drug design approach, originating from a high-throughput screening (HTS) hit. The optimization of the initial aminopyrazine benzimidazole series was guided by a docking model, conformational analysis, and comparison of binding pockets with anti-targets to enhance potency and selectivity. This process led to the identification of compound 9 as a highly potent and selective inhibitor of both MNK1 and MNK2.[6]

Quantitative Data

This compound is a potent inhibitor of both MNK1 and MNK2 with an IC50 of 3 nM for both isoforms.[7][8] It exhibits excellent selectivity against a panel of 53 kinases, with only four other kinases (CaMK2D, FLT3, PIM2, and ROCK2) showing an IC50 of less than 1 µM.[7][8] In a cellular context, it inhibits the phosphorylation of eIF4E in the KMS11-luc human multiple myeloma cell line with an IC50 of 0.6 nM and demonstrates anti-proliferative activity in the same cell line with an EC50 of 1.7 µM.[7][8]

| Target | IC50 (µM) |

| MNK1 | 0.003 |

| MNK2 | 0.003 |

| CaMK2D | 0.69 |

| FLT3 | 0.28 |

| PIM2 | 0.73 |

| ROCK2 | 0.37 |

| CDK1/2 | >25 |

Table 1: Kinase Inhibitory Potency and Selectivity of this compound. [7][8]

| Cell Line | Assay | EC50 (µM) |

| KMS11-luc | Proliferation | 1.7 |

Table 2: Cellular Activity of this compound. [7]

Experimental Protocols

Biochemical Kinase Assay

A common method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Protocol:

-

A reaction mixture is prepared containing the recombinant MNK1 or MNK2 enzyme, a suitable substrate (e.g., a peptide derived from the RS domain), and the test compound (this compound) in a kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert ADP to ATP and subsequently measure the newly synthesized ATP in a luciferase reaction.

-

Luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Cellular eIF4E Phosphorylation Assay

The cellular activity of MNK inhibitors is often assessed by measuring the phosphorylation of their primary downstream target, eIF4E, at Ser209.

Protocol:

-

Cancer cell lines (e.g., KMS11-luc) are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound for a specified duration.

-

Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated eIF4E (p-eIF4E) and total eIF4E are quantified using methods such as Western blotting or a sandwich ELISA with specific antibodies.

-

The ratio of p-eIF4E to total eIF4E is calculated, and the IC50 value for the inhibition of eIF4E phosphorylation is determined from the dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of this compound are determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Protocol:

-

Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

-

The cells are incubated for a period of time, typically 72 hours.

-

For the MTT assay, an MTT solution is added to each well, and the cells are incubated to allow the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured.

-

For the CellTiter-Glo® assay, the reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[9]

Conclusion

This compound is a potent and selective dual inhibitor of MNK1 and MNK2, developed through a rational, structure-based drug design approach. Its high potency in both biochemical and cellular assays, coupled with its selectivity, makes it a valuable tool for further investigation into the therapeutic potential of MNK inhibition in oncology and other diseases where the MNK signaling pathway is dysregulated. The detailed experimental protocols and structured quantitative data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals in the field. Further in vivo studies are warranted to fully elucidate the pharmacokinetic properties and therapeutic efficacy of this promising compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of A Selective and Potent Inhibitor of MNK Kinase 1/2 Utilizing Structure-Based Drug Design - OAK Open Access Archive [oak.novartis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS#:1889336-59-7 | Chemsrc [chemsrc.com]

- 9. mdpi.com [mdpi.com]

The Therapeutic Potential of MNK Inhibitor 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) have emerged as critical nodes in cellular signaling pathways that drive oncogenesis, inflammation, and neurological dysfunction. These kinases are the sole effectors of eukaryotic initiation factor 4E (eIF4E) phosphorylation at Ser209, a post-translational modification pivotal for the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis. Consequently, the development of potent and selective MNK inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of MNK inhibitor 9, a potent and selective small molecule inhibitor of both MNK1 and MNK2. We present its biochemical and cellular activity, delve into the underlying signaling pathways, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of MNK inhibition.

Introduction to MNK and its Role in Disease

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to the cell's interior, orchestrating a wide array of cellular processes including growth, differentiation, and stress responses.[1] Downstream of the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways lie the MNK kinases, MNK1 and MNK2.[2] These serine/threonine kinases play a pivotal role in the regulation of protein synthesis through their primary substrate, eIF4E.[2]

Upon activation, MNK1 and MNK2 phosphorylate eIF4E at serine 209.[2] This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins.[1] Dysregulation of the MNK-eIF4E axis, leading to hyper-phosphorylation of eIF4E, is frequently observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapy.[1] Beyond oncology, this pathway is implicated in inflammatory responses through the regulation of cytokine production and in neurological disorders where abnormal protein synthesis contributes to pathology.[2][3]

This compound: A Potent and Selective Dual MNK1/2 Inhibitor

This compound is a small molecule compound identified through structure-based drug design as a highly potent and selective inhibitor of both MNK1 and MNK2.[4] Its discovery represents a significant step towards the development of targeted therapies aimed at modulating the MNK-eIF4E signaling axis.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

| Target | IC50 (µM) | Reference |

| MNK1 | 0.003 | [4] |

| MNK2 | 0.003 | [4] |

| CaMK2D | 0.69 | [4] |

| FLT3 | 0.28 | [4] |

| PIM2 | 0.73 | [4] |

| ROCK2 | 0.37 | [4] |

Table 1: In vitro Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against both MNK1 and MNK2, with significantly lower activity against other tested kinases, indicating its selectivity.

| Cell Line | Assay | EC50 (µM) | Reference |

| KMS11-luc (Human Multiple Myeloma) | Cell Proliferation | 1.7 | [4] |

Table 2: Cellular Activity of this compound. The half-maximal effective concentration (EC50) for the inhibition of cell proliferation in a multiple myeloma cell line highlights the potential of this compound as an anti-cancer agent.

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound is rooted in its ability to modulate the MAPK/MNK/eIF4E signaling pathway. Understanding this pathway and the experimental workflows used to investigate the effects of this compound is crucial for its preclinical and clinical development.

The MAPK/MNK/eIF4E Signaling Pathway

Caption: The MAPK/MNK/eIF4E signaling cascade and the point of intervention for this compound.

Experimental Workflow for In Vitro Characterization

Caption: A typical workflow for the in vitro characterization of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust evaluation of any therapeutic candidate. Below are representative protocols for the key assays used to characterize this compound.

In Vitro MNK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against MNK1 and MNK2 using a luminescent ADP detection assay.

Materials:

-

Recombinant human MNK1 and MNK2 enzymes

-

MNKtide substrate (or other suitable substrate)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare the kinase reaction mixture by combining the kinase buffer, MNK enzyme, and substrate in each well of a 384-well plate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cellular Phospho-eIF4E Assay (HTRF®)

This protocol describes a method to measure the phosphorylation of eIF4E in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., KMS11-luc)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

HTRF® Phospho-eIF4E (Ser209) and Total eIF4E assay kits (Revvity)

-

White, low-volume 384-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Lyse the cells by adding the lysis buffer directly to the wells.

-

Transfer the cell lysates to a 384-well plate.

-

Add the HTRF® antibody mix for either phospho-eIF4E or total eIF4E to the respective wells.

-

Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 4 hours or overnight).

-

Read the plate on an HTRF®-compatible reader.

-

Calculate the ratio of the phospho-eIF4E signal to the total eIF4E signal and determine the effect of this compound on eIF4E phosphorylation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., KMS11-luc)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound or DMSO.

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the EC₅₀ value.

In Vivo Tumor Xenograft Model

This is a general protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model of cancer.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Cancer cell line (e.g., KMS11-luc)

-

Matrigel (optional, to aid tumor establishment)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) in a suitable buffer, with or without Matrigel, into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies of p-eIF4E levels).

-

Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.

Therapeutic Potential and Future Directions

The potent and selective inhibition of MNK1 and MNK2 by this compound positions it as a valuable tool for both basic research and as a potential therapeutic agent. The preclinical data demonstrating its ability to inhibit the proliferation of multiple myeloma cells is a strong starting point for further investigation in other hematological malignancies and solid tumors where the MNK-eIF4E axis is implicated.

Future research should focus on:

-

Expanding preclinical efficacy studies: Evaluating this compound in a broader range of cancer models, including patient-derived xenografts (PDXs), to better predict clinical response.

-

Investigating combination therapies: Exploring the synergistic potential of this compound with other targeted therapies or standard-of-care chemotherapeutics.

-

Exploring therapeutic applications beyond oncology: Investigating the efficacy of this compound in preclinical models of inflammatory diseases and neurological disorders.

-

Pharmacokinetic and pharmacodynamic studies: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear relationship between drug exposure and target engagement in vivo.

Conclusion

This compound is a potent and selective dual inhibitor of MNK1 and MNK2 with demonstrated in vitro anti-proliferative activity. Its mechanism of action, through the inhibition of eIF4E phosphorylation, targets a key convergence point of multiple oncogenic signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound. As our understanding of the multifaceted roles of the MNK-eIF4E axis in disease continues to grow, targeted inhibitors like this compound will be instrumental in translating this knowledge into novel and effective therapies for patients with cancer and other debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for MNK Inhibitor 9 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNK inhibitor 9 is a potent and selective small molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are key downstream effectors of the MAPK signaling pathway, which is frequently dysregulated in cancer.[3] MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, a modification that is critical for the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and oncogenesis.[4][5][6] By inhibiting MNK1 and MNK2, this compound effectively reduces eIF4E phosphorylation, leading to decreased translation of oncogenic proteins and subsequent anti-tumor effects.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, target engagement, and downstream signaling.

Data Presentation

Quantitative Data for this compound and Other MNK Inhibitors

The following tables summarize the key quantitative data for this compound and provide a comparative reference with other commonly used MNK inhibitors.

Table 1: In Vitro Kinase Inhibition

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| This compound | MNK1 | 3 | [1] |

| MNK2 | 3 | [1] | |

| Tomivosertib (eFT508) | MNK1/2 | 1-2 | [4] |

| CGP57380 | MNK1 | 2200 | [4] |

| Cercosporamide | MNK1 | 116 | |

| MNK2 | 11 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Metric | Value (µM) | Treatment Duration | Reference |

| KMS11-luc (Multiple Myeloma) | Proliferation | EC50 | 1.7 | 5 days | [1] |

Table 3: Selectivity Profile of this compound

| Kinase | IC50 (µM) | Reference |

| CaMK2D | 0.69 | [1] |

| FLT3 | 0.28 | [1] |

| PIM2 | 0.73 | [1] |

| ROCK2 | 0.37 | [1] |

Note: The selectivity profile indicates that while this compound is highly potent against MNK1/2, it may have off-target effects at higher concentrations. Researchers should consider this when designing experiments.

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound. Extracellular signals activate the MAPK pathway (e.g., ERK and p38), which in turn activates MNK1 and MNK2. Activated MNKs then phosphorylate eIF4E, promoting the translation of oncogenic proteins like c-Myc and Cyclin D1. This compound blocks the activity of MNK1/2, thereby inhibiting this cascade.

Experimental Protocols

General Guidelines for Using this compound in Cell Culture

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute it in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

-

Working Concentrations: The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.

-

Treatment Duration: Treatment times can range from a few hours for signaling studies (e.g., 1-24 hours for Western blotting) to several days for cell viability assays (e.g., 72 hours to 5 days).[1]

-

Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor-treated cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle-only control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the EC50 value.

Protocol 2: Western Blotting for Phospho-eIF4E

This protocol is to determine the effect of this compound on the phosphorylation of its direct target, eIF4E.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 1, 6, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cellular effects of this compound.

References

Application Notes and Protocols for the In Vitro Use of MNK Inhibitor 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNK inhibitor 9 is a potent and highly selective small molecule inhibitor of both Mitogen-activated protein kinase (MAPK)-interacting kinase 1 (MNK1) and MNK2.[1] These kinases are key downstream effectors of the p38 MAPK and Extracellular signal-regulated kinase (ERK) signaling pathways. The primary and most well-characterized substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E). By phosphorylating eIF4E at Serine 209, MNK kinases play a crucial role in the initiation of cap-dependent mRNA translation, a fundamental process for protein synthesis. Dysregulation of the MNK-eIF4E axis has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound offers a valuable tool for investigating the biological roles of MNK1 and MNK2 and for exploring their therapeutic potential in preclinical research.

These application notes provide detailed protocols and supporting data for the in vitro use of this compound in key experimental assays.

Data Presentation

Kinase Inhibitory Activity

| Kinase Target | IC50 (µM) | Reference |

| MNK1 | 0.003 | [1] |

| MNK2 | 0.003 | [1] |

Off-Target Kinase Inhibitory Activity

| Kinase Target | IC50 (µM) | Reference |

| CaMK2D | 0.69 | |

| FLT3 | 0.28 | |

| PIM2 | 0.73 | |

| ROCK2 | 0.37 |

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| KMS11-luc | Multiple Myeloma | 1.7 |

Signaling Pathway

The diagram below illustrates the central role of MNK1/2 in the MAPK signaling cascade and its downstream effect on protein translation via eIF4E phosphorylation. Extracellular signals activate the ERK and p38 MAPK pathways, which in turn phosphorylate and activate MNK1 and MNK2. Activated MNKs then phosphorylate eIF4E, a critical step for the initiation of translation of a subset of mRNAs, many of which are involved in cell growth, proliferation, and survival.

MNK Signaling Pathway

Experimental Workflow

The following diagram outlines a general workflow for studying the in vitro effects of this compound.

General Experimental Workflow

Experimental Protocols

A. Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.716 mg of this compound (Molecular Weight: 471.56 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

B. Western Blot Analysis of eIF4E Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of eIF4E at Serine 209 in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., KMS11-luc, MDA-MB-231, A549)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF4E (Ser209)

-

Rabbit or mouse anti-total eIF4E

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM.

-

Include a DMSO vehicle control (at the same final concentration as the highest inhibitor concentration).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence detection system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed for total eIF4E and a loading control (β-actin or GAPDH).

-

Incubate the stripped membrane with the primary antibody against total eIF4E, followed by the appropriate secondary antibody and ECL detection.

-

Repeat the stripping and re-probing process for the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-eIF4E signal to the total eIF4E signal and then to the loading control signal.

-

Plot the normalized phospho-eIF4E levels against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of eIF4E phosphorylation).

-

C. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow the cells to adhere and grow for 24 hours.

-

Cell Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Include a DMSO vehicle control and a no-treatment control.

-

Carefully remove the medium and add 100 µL of the medium containing the different concentrations of the inhibitor or controls to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the EC50 value (the concentration of the inhibitor that causes a 50% reduction in cell viability) using non-linear regression analysis.

-

D. In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the enzymatic activity of recombinant MNK1 or MNK2. Commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay) can also be used and their specific protocols should be followed.

Materials:

-

Recombinant active MNK1 or MNK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)

-

Substrate (e.g., a peptide substrate for MNK, such as a synthetic peptide derived from eIF4E)

-

ATP